![molecular formula C17H13Cl2NO3 B3384952 N-[2-(2,4-dichlorophenoxy)ethyl]-1-benzofuran-2-carboxamide CAS No. 5927-94-6](/img/structure/B3384952.png)
N-[2-(2,4-dichlorophenoxy)ethyl]-1-benzofuran-2-carboxamide
Overview
Description
N-[2-(2,4-dichlorophenoxy)ethyl]-1-benzofuran-2-carboxamide, commonly known as DCF, is a chemical compound that has been widely used in scientific research. It is a synthetic compound that belongs to the class of benzofuran carboxamides. DCF has been used in various scientific studies due to its unique properties, including its ability to inhibit the activity of certain enzymes and its potential as a therapeutic agent.
Scientific Research Applications
Anti-Inflammatory Properties
N-[2-(2,4-dichlorophenoxy)ethyl]-1-benzofuran-2-carboxamide: and its derivatives exhibit promising anti-inflammatory potential. Specifically, they selectively inhibit the COX-2 enzyme , which plays a crucial role in inflammation pathways . These compounds could serve as novel anti-inflammatory agents.
Synthesis: The synthesis involves adding aromatic amines to 2-(2,4-dichlorophenoxy)-N-(2,2,2-trichloro-1-isothiocyanatoethyl)acetamide . The target products are obtained with yields ranging from 58% to 72% .
Structural Verification: The structure of the synthesized compounds is confirmed through 1H and 13C NMR spectroscopy data .
Molecular Docking Studies: To assess their potential as anti-inflammatory agents, molecular docking studies are conducted with COX-2 . The synthesized compounds effectively interact with the active site of COX-2, surpassing the strength of the complex formed with 2-(2,4-dichlorophenoxy)acetic acid .
Herbicidal Properties
Beyond anti-inflammatory effects, let’s explore other applications:
Herbicide Activity:This compound: could be investigated as a selective, systemic herbicide for controlling broad-leaved weeds. Its solubility in water, volatility, and low potential for groundwater leaching make it an interesting candidate .
properties
IUPAC Name |
N-[2-(2,4-dichlorophenoxy)ethyl]-1-benzofuran-2-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13Cl2NO3/c18-12-5-6-15(13(19)10-12)22-8-7-20-17(21)16-9-11-3-1-2-4-14(11)23-16/h1-6,9-10H,7-8H2,(H,20,21) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GJGLIXMDXUAJFA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(O2)C(=O)NCCOC3=C(C=C(C=C3)Cl)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13Cl2NO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40417234 | |
Record name | N-[2-(2,4-Dichlorophenoxy)ethyl]-1-benzofuran-2-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40417234 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
350.2 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
5927-94-6 | |
Record name | N-[2-(2,4-Dichlorophenoxy)ethyl]-1-benzofuran-2-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40417234 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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